3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid, also known as SC-57461, is a synthetic compound classified as a γ-amino acid derivative. It plays a significant role in scientific research as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4 hydrolase), a key enzyme in the biosynthesis of leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory mediator involved in various inflammatory diseases, including inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma.
SC-57461A belongs to the class of compounds known as amino acid derivatives. Its structure features a propyl chain linked to a phenoxy group, which contributes to its binding affinity for the active site of leukotriene A4 hydrolase. The compound has been classified as an anti-inflammatory agent due to its role in inhibiting leukotriene production, which is implicated in various inflammatory conditions .
The synthesis of SC-57461A involves several key steps that typically include:
SC-57461A has a molecular formula of C₁₈H₂₃NO₃ and a molecular weight of 303.38 g/mol. The structural representation includes:
Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits within the active site of leukotriene A4 hydrolase .
SC-57461A primarily acts by inhibiting two enzymatic activities of leukotriene A4 hydrolase:
The compound's inhibition mechanism involves binding to the enzyme's active site, which prevents substrate access and alters catalytic efficiency .
The mechanism by which SC-57461A exerts its effects involves:
Studies indicate that this binding results in significant inhibition with an IC₅₀ value around 49 nM for leukotriene B4 synthesis in whole blood assays .
SC-57461A exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmacological studies .
SC-57461A is primarily utilized in scientific research focused on:
Leukotriene B4 (LTB4) is a potent lipid mediator enzymatically generated from arachidonic acid via the sequential actions of 5-lipoxygenase (5-LO), 5-LO-activating protein (FLAP), and leukotriene A4 hydrolase (LTA4H). LTB4 exerts its biological effects primarily through two G protein-coupled receptors: high-affinity BLT1 (LTB4R1) and low-affinity BLT2 (LTB4R2). Upon binding, LTB4 triggers:
In hepatocellular carcinoma (HCC), LTB4 receptors are significantly upregulated in tumor tissues, driving proliferation and invasion via PI3K/AKT/mTOR pathway activation [1] [3]. Conversely, in influenza infection, the LTB4-BLT1 axis attenuates NLRP3 inflammasome activation, demonstrating context-dependent anti-inflammatory effects [6].
Table 1: Pro-Inflammatory Effects of LTB4 in Disease Pathogenesis
Disease Context | Key LTB4-Mediated Effects | Receptors Involved |
---|---|---|
Hepatocellular Carcinoma | Increased cell viability, migration, invasion; proliferation marker upregulation (PCNA, Ki-67) | BLT1, BLT2 [1] |
Influenza Infection | NLRP3 inflammasome suppression via K27/K48-linked ubiquitination; reduced IL-1β/IL-18 | Primarily BLT1 [6] |
Chronic Lung Diseases (COPD, CF) | Neutrophil chemotaxis; sustained inflammation via PGP accumulation | BLT1, BLT2 [4] [10] |
LTA4H possesses two distinct enzymatic activities governed by overlapping yet functionally divergent active sites:
Structural analyses reveal an L-shaped active site cavity:
SC-57461A, a competitive LTA4H inhibitor, binds both sites with high affinity:
Table 2: Comparative Enzymatic Activities of LTA4H and SC-57461A Inhibition
Activity Type | Substrate | Binding Site | SC-57461A IC₅₀ | Functional Consequence |
---|---|---|---|---|
Epoxide Hydrolase | Leukotriene A4 (LTA4) | Entire L-shaped cavity (Site A + B) | 2.5 nM | Suppresses LTB4 generation [2] [8] |
Aminopeptidase | Pro-Gly-Pro (PGP) | Zinc-binding region (Site B) | 27 nM | Blocks PGP degradation, enabling neutrophil accumulation [4] |
The therapeutic appeal of LTA4H inhibition lies in its upstream control of LTB4 production. However, clinical failures of non-selective inhibitors (e.g., SC-57461A, DG-051, JNJ-40929837) highlight the complexity:
Key Limitations of Non-Selective Inhibitors like SC-57461A
1. Dual-Activity Blockade → Prevents PGP degradation → Neutrophil persistence 2. Context-Dependent Effects → Pro-tumorigenic in HCC vs. anti-inflammatory in influenza 3. Clinical Outcomes → Trial failures in IBD due to unresolved inflammation [4] [7]
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7